molecular formula C20H14ClF3O5 B2724681 ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 421566-69-0

ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No. B2724681
CAS RN: 421566-69-0
M. Wt: 426.77
InChI Key: JDYQPRQMWZFACJ-UHFFFAOYSA-N
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Description

Ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate, also known as ethyl 3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate, is a chemical compound that belongs to the class of coumarin derivatives. This compound has been studied extensively due to its potential applications in scientific research.

Scientific Research Applications

Analytical Method Development

A study by Stępniowska et al. (2017) described a simple stripping voltammetric method for the determination of a new anticancer prodrug, showcasing a technique that could be applied to ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate. This method involves adsorptive stripping voltammetry at an in situ plated bismuth film electrode as a sensor, optimized for high sensitivity and applied to serum samples. Such analytical techniques could be crucial for determining the concentration of this compound in biological matrices, aiding in research related to its pharmacokinetics and dynamics (Stępniowska et al., 2017).

Synthesis and Characterization

Research by Reddy and Krupadanam (2010) on the efficient one-pot synthesis of ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates demonstrates the synthetic pathways that could be applied or adapted for the synthesis of this compound. Their method involves a multi-component reaction that could offer insights into efficient, scalable synthetic routes for related compounds, potentially including this compound (Reddy & Krupadanam, 2010).

Structural and Functional Studies

A study on the synthesis, characterization, crystal structure, and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate by Jyothi et al. (2017) provides a detailed examination of a structurally related compound. This research could guide the structural elucidation of this compound, including its crystal structure, molecular interactions, and stability, which are fundamental for understanding its chemical behavior and potential biological interactions (Jyothi et al., 2017).

Potential Biological Applications

The paper by Makkar and Chakraborty (2018) on the antioxidative and anti-inflammatory properties of a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia suggests a research avenue for this compound. Given its structural features, similar studies could explore its potential as a source of anti-inflammatory or antioxidative agents, contributing to the development of novel therapeutics or supplements (Makkar & Chakraborty, 2018).

properties

IUPAC Name

ethyl 2-[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3O5/c1-2-27-16(25)10-28-13-7-8-14-15(9-13)29-19(20(22,23)24)17(18(14)26)11-3-5-12(21)6-4-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYQPRQMWZFACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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